molecular formula C17H19BrN4O2 B2787338 N-(4-bromophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1029763-64-1

N-(4-bromophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Número de catálogo B2787338
Número CAS: 1029763-64-1
Peso molecular: 391.269
Clave InChI: FTUTYUHVABBBGE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-bromophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide, also known as BPTES, is a small molecule inhibitor that selectively targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been extensively studied in recent years due to its potential as a therapeutic agent for various types of cancer.

Mecanismo De Acción

N-(4-bromophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide selectively inhibits the activity of glutaminase, an enzyme involved in the metabolism of glutamine. Glutamine is an important nutrient for cancer cells, as it provides a source of energy and building blocks for cell growth and proliferation. By inhibiting glutaminase activity, this compound reduces the availability of glutamine, leading to reduced cell proliferation and increased cell death.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. These include reduced glutamine consumption, decreased ATP production, increased reactive oxygen species (ROS) production, and altered gene expression. These effects ultimately lead to reduced cell proliferation and increased cell death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(4-bromophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide as a research tool is its selectivity for glutaminase. This allows researchers to specifically target glutaminase activity in cancer cells, without affecting other metabolic pathways. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve complete inhibition of glutaminase activity at low concentrations.

Direcciones Futuras

There are a number of future directions for research on N-(4-bromophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide and its potential as a cancer therapy. One area of focus is the development of more potent and selective glutaminase inhibitors, which could enhance the efficacy of this compound and other glutaminase inhibitors. Another area of focus is the identification of biomarkers that can predict which patients are most likely to benefit from glutaminase inhibition therapy. Additionally, there is ongoing research into the potential use of this compound and other glutaminase inhibitors in combination with other cancer therapies, such as immunotherapy.

Métodos De Síntesis

N-(4-bromophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the preparation of 4-bromophenylacetic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol to form the final product, this compound.

Aplicaciones Científicas De Investigación

N-(4-bromophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide has been extensively studied in the context of cancer research, particularly in the development of new cancer therapies. Glutaminase is overexpressed in many types of cancer cells, making it an attractive target for cancer therapy. This compound has been shown to selectively inhibit glutaminase activity in cancer cells, leading to reduced cell proliferation and increased cell death. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

Propiedades

IUPAC Name

N-(4-bromophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O2/c1-12-10-16(21-17(19-12)22-8-2-3-9-22)24-11-15(23)20-14-6-4-13(18)5-7-14/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUTYUHVABBBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.